molecular formula C31H35N3O5 B11267524 N-butyl-4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide

N-butyl-4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-methylbenzamide

Cat. No.: B11267524
M. Wt: 529.6 g/mol
InChI Key: SOJLNKZWNMHQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, methoxy groups, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the methoxy groups, and attachment of the butyl chain. Common reagents used in these steps include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BUTYL-4-({6,7-DIMETHOXY-1-[(3-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-METHYLBENZAMIDE include other quinazolinone derivatives and compounds with similar functional groups.

Properties

Molecular Formula

C31H35N3O5

Molecular Weight

529.6 g/mol

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C31H35N3O5/c1-6-7-15-32(3)29(35)24-13-11-22(12-14-24)19-34-30(36)25-17-27(38-4)28(39-5)18-26(25)33(31(34)37)20-23-10-8-9-21(2)16-23/h8-14,16-18H,6-7,15,19-20H2,1-5H3

InChI Key

SOJLNKZWNMHQQH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC(=C4)C)OC)OC

Origin of Product

United States

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